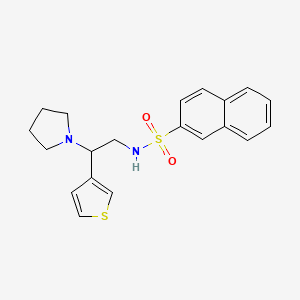

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c23-26(24,19-8-7-16-5-1-2-6-17(16)13-19)21-14-20(18-9-12-25-15-18)22-10-3-4-11-22/h1-2,5-9,12-13,15,20-21H,3-4,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPMRCIOGGJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Naphthalene Sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

Introduction of the Pyrrolidine Group: This step might involve the reaction of the sulfonamide with a pyrrolidine derivative under basic conditions.

Attachment of the Thiophene Group: The final step could involve the coupling of the thiophene moiety to the intermediate product using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions under basic conditions:

-

Sulfur-centered reactions :

Example :

Yields: 65–85% under optimized conditions .

Electrophilic Aromatic Substitution

The naphthalene and thiophene rings undergo regioselective electrophilic substitution:

Mechanistic Insight :

-

Naphthalene’s electron-rich C1 and C4 positions are favored due to resonance stabilization .

-

Thiophene’s C5 undergoes bromination via σ-complex intermediate stabilization.

Acid-Base Reactions

The sulfonamide group acts as a weak acid (pKa ≈ 10.2) :

-

Deprotonation : With strong bases (e.g., NaOH) to form water-soluble sulfonamide salts.

-

Protonation : At the pyrrolidine nitrogen (pKa ≈ 7.4) under acidic conditions, enhancing solubility in polar solvents.

Applications :

-

pH-dependent solubility enables purification via acid-base extraction .

-

Facilitates salt formation for pharmaceutical formulations .

Transition Metal-Catalyzed Coupling Reactions

The thiophene and naphthalene moieties participate in cross-coupling reactions:

Key Observations :

-

Thiophene’s sulfur atom coordinates with palladium, accelerating coupling rates .

-

Naphthalene’s steric bulk requires electron-deficient aryl partners for efficient coupling .

Reductive and Oxidative Transformations

-

Reduction :

-

Oxidation :

This compound’s multifunctional design allows diverse reactivity, making it valuable for medicinal chemistry (e.g., COX-II inhibitors ) and materials science. Experimental protocols from patents and synthetic studies provide a robust foundation for further derivatization.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique structure that combines a pyrrolidine ring, a thiophene ring, and a naphthamide group. This combination imparts distinct chemical properties that can be exploited in different applications. The molecular formula is , with a molecular weight of approximately 386.5 g/mol .

Medicinal Chemistry

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anticancer Properties : The compound's structure allows it to interact with biological targets, potentially inhibiting cancer cell proliferation. Research is ongoing to evaluate its efficacy against various cancer types.

Drug Development

The compound serves as a building block for synthesizing more complex molecules with specific biological activities. Its derivatives are being investigated for their ability to act as selective inhibitors of cyclooxygenase II (COX-II), an enzyme implicated in inflammation and pain .

Material Science

Due to its unique electronic properties, N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is being researched for applications in organic electronics and advanced materials. Its ability to form stable films makes it suitable for use in sensors and photovoltaic devices.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: COX-II Inhibition

Research on derivatives of this compound revealed promising results as selective COX-II inhibitors, with some analogs showing IC50 values lower than 0.1 μM. These findings highlight the compound's relevance in developing anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key Compounds for Comparison:

N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) Molecular Weight: 384.47 g/mol Features: Pyrrolidine-ethyl chain, carboxamide group, morpholine substituent. Activity: Stimulates U937 cells ().

N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (IX)

- Features : Naphthalene sulfonamide, benzylpiperidine substituent.

- Synthesis : Reacted with bromoethyl intermediates ().

2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid Features: Sulfonamide linked to phenylpropanoic acid. Structural Data: Crystal structure resolved ().

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Features : Thiophen-3-yl group, naphthalene-oxy substituent.

- Relevance : Highlights the role of thiophene in bioactivity ().

Structural Comparison Table:

Key Observations :

- The target compound’s pyrrolidine-thiophene ethyl chain differentiates it from SzR-109’s morpholine substituent and IX’s benzylpiperidine group. Thiophene may enhance π-π stacking interactions compared to phenyl or morpholine groups.

- Sulfonamide groups (target compound, IX) generally improve solubility compared to carboxamides (SzR-109) but may reduce membrane permeability due to higher polarity.

Crystallographic and Conformational Insights

- The crystal structure of 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid () reveals planar naphthalene rings and hydrogen-bonding networks involving the sulfonamide group. The target compound’s thiophene and pyrrolidine groups may introduce steric hindrance, altering packing efficiency and intermolecular interactions.

Actividad Biológica

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions:

- Formation of the Naphthalene Sulfonamide Core :

- Sulfonation of naphthalene followed by amination.

- Introduction of the Pyrrolidine Group :

- Reaction of the sulfonamide with a pyrrolidine derivative under basic conditions.

- Attachment of the Thiophene Group :

- Coupling of the thiophene moiety to the intermediate product using suitable reagents.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyrrolidine structures have shown effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the naphthalene and thiophene groups may enhance its ability to interact with biological targets involved in cancer progression. Research on related compounds indicates that modifications in structure can lead to improved cytotoxicity against cancer cell lines .

The mechanism by which N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, altering cellular pathways that lead to therapeutic effects.

- Molecular Interactions : Its unique structure allows it to fit into binding sites on target proteins, potentially disrupting their normal function and promoting apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Recent Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications can significantly enhance biological activity. For example, pyrrolidine derivatives have shown promising results in inhibiting tumor growth and reducing inflammation, highlighting the therapeutic potential of compounds with similar scaffolds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonamide formation by reacting naphthalene-2-sulfonyl chloride with a secondary amine precursor (e.g., 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine). Key steps include:

- Base selection : Use triethylamine (TEA) or K₂CO₃ in aprotic solvents (e.g., dichloromethane or DMF) to neutralize HCl byproducts .

- Temperature control : Maintain 0–25°C during sulfonyl chloride addition to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and adjust stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) to maximize yield (>70%) .

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The naphthalene and thiophene moieties will exhibit planar geometries, with bond lengths consistent with sulfonamide C–S (~1.76 Å) and N–S (~1.63 Å) bonds .

- Spectroscopy : Confirm via ¹H NMR (δ ~7.5–8.5 ppm for naphthalene protons, δ ~6.5–7.2 ppm for thiophene) and ¹³C NMR (C=O at ~165 ppm) .

- Data interpretation : Compare crystallographic data with computational models (e.g., DFT-optimized structures from PubChem ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Assay standardization : Replicate assays under controlled conditions (e.g., enzyme inhibition using purified targets vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or off-target effects .

- SAR analysis : Compare structural analogs (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophoric groups responsible for activity .

- Validation : Cross-reference with toxicological profiles of naphthalene derivatives (e.g., hepatic/renal toxicity thresholds ).

Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets?

- Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase or kinases). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Zn²⁺ coordination) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

- Data analysis : Calculate binding free energies (MM-PBSA/GBSA) and correlate with experimental IC₅₀ values .

Q. How can crystallographic data be leveraged to design derivatives with improved solubility?

- Strategy :

- Crystal packing analysis : Identify hydrophobic interactions (e.g., π-stacking of naphthalene rings) that reduce aqueous solubility. Introduce polar groups (e.g., –OH or –NH₂) at non-critical positions .

- Salt formation : React the sulfonamide with HCl or sodium bicarbonate to enhance solubility in physiological buffers .

- Experimental validation : Measure logP values (HPLC) and compare with parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.